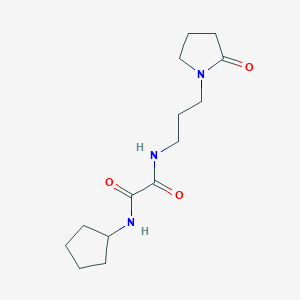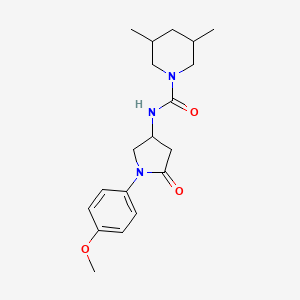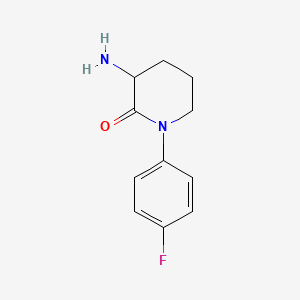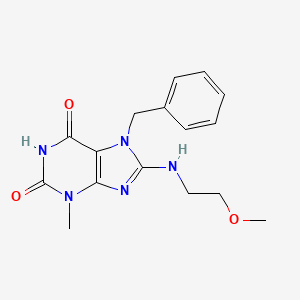
N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide” is a small molecule with the molecular formula C14H23N3O3 and a molecular weight of 281.356. It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids .
Synthesis Analysis
The synthesis of similar compounds, such as substituted 2-(2-oxopyrrolidin-1-yl)acetamides, has been reported. The reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids . Alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide were isolated. Thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids afforded 2-(2-oxopyrrolidin-1-yl)acetamides .Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C14H23N3O3/c1-10(18)15-8-6-12-17-9-4-5-13(17)19/h4-9H2,1H3,(H,15,18). This indicates the presence of a cyclopentyl group, a propyl group, and a 2-oxopyrrolidin-1-yl group in the molecule .
科学的研究の応用
Synthetic Methodologies and Structural Analysis
Novel Synthetic Approaches : Mamedov et al. (2016) developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a method that could potentially be applied to the synthesis of compounds like N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide. This method is operationally simple and high yielding, offering a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Structural and Theoretical Analysis : Jotani et al. (2016) conducted a structural, Hirshfeld surface, and theoretical analysis of conformational polymorphs of N,N′-bis(pyridin-3-ylmethyl)oxalamide, highlighting the importance of hydrogen bonding in the crystalline structure. Such studies are crucial for understanding the structural properties of complex molecules, including oxalamides (Jotani et al., 2016).
Catalytic and Complexation Reactions : The synthesis and complexation reactions of a new acyclic diamide, as reported by Brooker et al. (1999), provide insight into the potential for N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide to participate in complexation and catalytic processes, which could be valuable in materials science and catalysis (Brooker et al., 1999).
Biological Activity and Applications
Biological Activity and Drug Development : The metabolism and disposition study of a selective α7 nicotinic acetylcholine receptor agonist by Shaffer et al. (2007) illustrates the importance of understanding the pharmacokinetics of complex organic molecules. Such research could inform the development of drugs based on the structural framework of compounds like N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, highlighting their potential in drug discovery (Shaffer et al., 2007).
Chemical Biology and Synthetic Libraries : Narayan et al. (2014) discussed the catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides for biology-oriented synthesis, which is relevant for synthesizing complex molecules with potential biological activities. This approach could be applicable to the synthesis and study of N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide derivatives for use in chemical biology (Narayan et al., 2014).
特性
IUPAC Name |
N'-cyclopentyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c18-12-7-3-9-17(12)10-4-8-15-13(19)14(20)16-11-5-1-2-6-11/h11H,1-10H2,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJDOPUWLGCECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2983407.png)
![1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2983411.png)

![Ethyl 7-ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2983414.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2983417.png)
![Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2983418.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2983421.png)
![(E)-4-(Dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]but-2-enamide](/img/structure/B2983422.png)

![Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate](/img/structure/B2983424.png)


